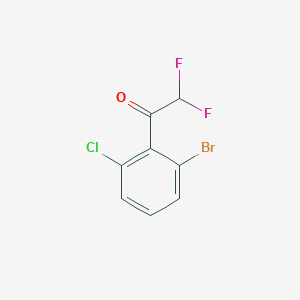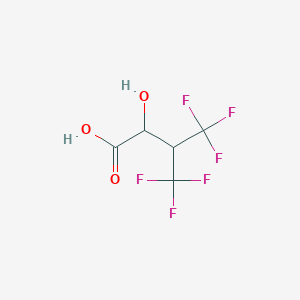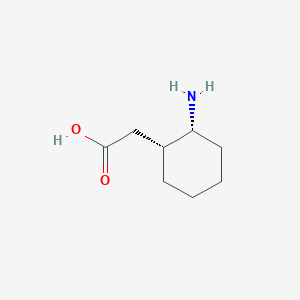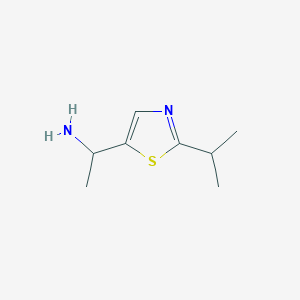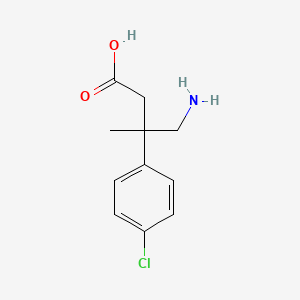
1-(2-Bromo-4-methylphenyl)-1h-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, which is attached to a pyrazole ring with a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the bromination of 4-methylphenyl derivatives followed by the formation of the pyrazole ring and subsequent carboxylation. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step . The pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The carboxylation step often involves the use of carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrazine Derivatives: Used for the formation of the pyrazole ring.
Carbon Dioxide: Used for carboxylation reactions under basic conditions.
Major Products:
Substituted Pyrazoles: Formed through substitution reactions.
Carboxylic Acids and Aldehydes: Formed through oxidation reactions.
Alcohols and Derivatives: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding specificity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(2-Chloro-4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-ethylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position of the pyrazole ring.
Uniqueness: The presence of the bromine atom at the 2-position and the methyl group at the 4-position of the phenyl ring, along with the carboxylic acid group at the 3-position of the pyrazole ring, gives 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
1-(2-bromo-4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-2-3-10(8(12)6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Clave InChI |
DROHNCXELSSSRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C=CC(=N2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





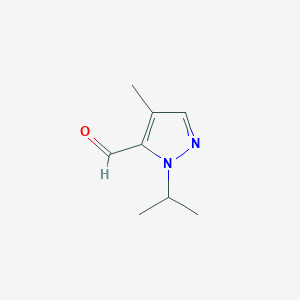


![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
